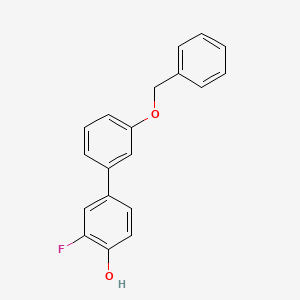
5-(3-BOC-Aminophenyl)-2-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-BOC-Aminophenyl)-2-fluorophenol, 95% (5-BAP-2-FP) is a phenol derivative with a broad range of applications in scientific research. It is a white to off-white powder that is soluble in water and ethanol. 5-BAP-2-FP is widely used as a reagent in organic synthesis, as a fluorescent marker in biochemical studies, and as a therapeutic agent in drug development.
Aplicaciones Científicas De Investigación
5-(3-BOC-Aminophenyl)-2-fluorophenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a fluorescent marker in biochemical studies, and as a therapeutic agent in drug development. It is also used as an antioxidant in food preservation and as an antifungal agent in crop protection. In addition, 5-(3-BOC-Aminophenyl)-2-fluorophenol, 95% is used to study the structure and function of proteins, as well as to measure the activity of enzymes.
Mecanismo De Acción
The mechanism of action of 5-(3-BOC-Aminophenyl)-2-fluorophenol, 95% is not well understood. However, it is believed that 5-(3-BOC-Aminophenyl)-2-fluorophenol, 95% acts as an antioxidant by scavenging free radicals and preventing lipid peroxidation. It also appears to have anti-inflammatory and anti-tumor properties, as well as the ability to inhibit the growth of certain bacteria.
Biochemical and Physiological Effects
5-(3-BOC-Aminophenyl)-2-fluorophenol, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, inhibit tumor growth, and reduce the risk of cardiovascular disease. In addition, it has been shown to have anti-bacterial, anti-fungal, and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-BOC-Aminophenyl)-2-fluorophenol, 95% in lab experiments is its high purity (95%) and its ability to be used in a variety of applications. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use. 5-(3-BOC-Aminophenyl)-2-fluorophenol, 95% is not very stable and can be easily degraded by light and heat. In addition, it can be toxic if ingested and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(3-BOC-Aminophenyl)-2-fluorophenol, 95%. It could be used in the development of new drugs, such as anti-cancer drugs, or as a therapeutic agent for the treatment of inflammation and oxidative stress. In addition, it could be used to study the structure and function of proteins, as well as to measure enzyme activity. It could also be used as an antioxidant in food preservation and as an antifungal agent in crop protection. Finally, it could be used to develop new fluorescent markers for biochemical studies.
Métodos De Síntesis
5-(3-BOC-Aminophenyl)-2-fluorophenol, 95% can be synthesized from 3-bromo-4-hydroxybenzaldehyde (BHB) and 2-fluorophenol (2-FP) in two steps. In the first step, BHB is reacted with sodium hydroxide to form 3-bromo-4-hydroxybenzyl alcohol (BHBA). In the second step, BHBA is reacted with 2-FP and sodium hydroxide to form 5-(3-BOC-Aminophenyl)-2-fluorophenol, 95%. The reaction is carried out in an aqueous solution at a temperature of 70-80 °C and a pH of 8-10. The yield of 5-(3-BOC-Aminophenyl)-2-fluorophenol, 95% is typically 95%.
Propiedades
IUPAC Name |
tert-butyl N-[3-(4-fluoro-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-13-6-4-5-11(9-13)12-7-8-14(18)15(20)10-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIUDLSYUWHJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6375276.png)